![molecular formula C22H44N2O3 B12646778 N-(2-Aminoethyl)octadec-9-enamide monoacetate CAS No. 94135-80-5](/img/structure/B12646778.png)
N-(2-Aminoethyl)octadec-9-enamide monoacetate
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Overview
Description
N-(2-Aminoethyl)octadec-9-enamide monoacetate is a chemical compound with the molecular formula C22H44N2O3 and a molecular weight of 384.61 g/mol . It is known for its unique structure, which includes an aminoethyl group and an octadec-9-enamide chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-aminoethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{Octadec-9-enoic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
N-(2-Aminoethyl)octadec-9-enamide monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with cellular receptors and enzymes, modulating various biochemical processes. The compound’s structure enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)stearamide
- N-(2-Aminoethyl)oleamide
- N-(2-Aminoethyl)linoleamide
Uniqueness
N-(2-Aminoethyl)octadec-9-enamide monoacetate is unique due to its specific combination of an aminoethyl group and an octadec-9-enamide chain. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique interactions with biological membranes and receptors, enhancing its potential in scientific studies.
Biological Activity
N-(2-Aminoethyl)octadec-9-enamide monoacetate is a compound of significant interest in biochemical research due to its unique amphiphilic properties, which allow it to interact effectively with biological membranes. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C24H50N4O.C2H4O2
- Molecular Weight : Approximately 470.7 g/mol
- Structure : The compound features a long hydrophobic alkyl chain (octadec-9-enamide) and multiple amino groups, which confer both hydrophobic and hydrophilic characteristics essential for its biological interactions.
This compound exhibits notable biological activities primarily through its interactions with cellular membranes. Its amphiphilic nature enables it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is critical for various cellular processes, including:
- Signal Transduction : Modifications in membrane properties can influence receptor activity and downstream signaling pathways.
- Transport Mechanisms : The compound may facilitate the transport of therapeutic agents across cellular membranes, enhancing drug delivery systems.
Synthesis
The synthesis typically involves the reaction of octadec-9-enoic acid with polyamines such as triethylenetetramine. Common methods include:
- Reagents : Dicyclohexylcarbodiimide (DCC) is often used as a coupling agent.
- Conditions : Controlled conditions are necessary to ensure high yield and purity.
- Purification : Techniques like recrystallization or chromatography are employed post-synthesis.
Biological Applications
The unique properties of this compound make it suitable for various applications:
- Drug Delivery Systems : Its ability to modify membrane permeability can enhance the effectiveness of drug formulations.
- Biological Research : Understanding its interactions with membranes can provide insights into cellular mechanisms and disease pathways.
Case Studies and Research Findings
-
Cell Membrane Interaction Studies :
- Research indicates that the compound significantly alters membrane properties, which can affect cell signaling and transport mechanisms.
- A study demonstrated that incorporating this compound into lipid bilayers resulted in increased fluidity, suggesting potential applications in enhancing drug delivery systems.
-
Therapeutic Potential :
- Investigations into its use as a delivery vehicle for anticancer drugs showed promising results, with improved cellular uptake observed in vitro.
- The compound's interaction with specific receptors has been linked to enhanced therapeutic efficacy in certain model organisms.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
N-[2-[(2-Aminoethyl)amino]ethyl]-9-octadecenamide | Similar structure but lacks additional amine group | Shorter hydrophobic chain |
N-(2-Aminoethyl)acetamide | Contains shorter aliphatic chain | Different functional groups |
Triethylenetetramine | Polyamine with multiple amine groups | No long aliphatic chain |
This compound is distinguished by its combination of a long aliphatic chain and multiple amine groups, enhancing its utility in applications requiring amphiphilic molecules.
Properties
CAS No. |
94135-80-5 |
---|---|
Molecular Formula |
C22H44N2O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
acetic acid;(E)-N-(2-aminoethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-2(3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);1H3,(H,3,4)/b10-9+; |
InChI Key |
FXPKGZFJOFHPDA-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCN.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN.CC(=O)O |
Origin of Product |
United States |
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